molecular formula C19H18ClNO2 B4911459 1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione CAS No. 511239-01-3

1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B4911459
CAS No.: 511239-01-3
M. Wt: 327.8 g/mol
InChI Key: JEPUGZUKMWWDRO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is a compound belonging to the pyrrolidine family, which is known for its diverse pharmacological and biological activities. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a core structure in many biologically active molecules .

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as sulfonium salts and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity.

Biological Activity

1-(4-Chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione, a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrrolidine ring substituted with chlorophenyl and methyl groups. Its chemical formula is C18H19ClN2O2C_{18}H_{19}ClN_2O_2.

Research indicates that this compound functions as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor. IDO1 plays a crucial role in the metabolism of tryptophan through the kynurenine pathway, which is often exploited by tumors to evade immune responses. By inhibiting IDO1, this compound may enhance anti-tumor immunity and reduce cancer progression.

Anticancer Properties

Studies have demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant anticancer properties. The inhibition of IDO1 can lead to:

  • Reduced tumor growth : In animal models, compounds similar to this compound have shown substantial reductions in tumor size.
  • Enhanced immune response : By modulating the kynurenine pathway, these compounds can restore T-cell function and promote a more robust immune response against tumors.
CompoundTumor TypeDosage (mg/kg)Effect on Tumor Growth
Compound ACT26200Significant reduction
Compound BPanC02600Significant reduction

Immunomodulatory Effects

The compound's ability to inhibit IDO1 suggests potential applications in treating various autoimmune diseases and enhancing vaccine efficacy. The modulation of tryptophan metabolism can restore balance in immune responses, making it a candidate for further research in immunotherapy.

Case Studies

A notable study involved the administration of a similar pyrrolidine derivative in mice bearing CT26 tumors. The results indicated that treatment with the compound led to a decrease in kynurenine levels within the tumor microenvironment and significantly inhibited tumor growth compared to control groups .

Clinical Relevance

The presence of elevated IDO1 activity has been associated with poor clinical outcomes in several cancers, including melanoma and colorectal cancer. Targeting this pathway with IDO1 inhibitors like this compound could represent a promising therapeutic strategy .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-12-3-5-14(6-4-12)11-17-13(2)18(22)21(19(17)23)16-9-7-15(20)8-10-16/h3-10,13,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPUGZUKMWWDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140066
Record name 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511239-01-3
Record name 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511239-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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